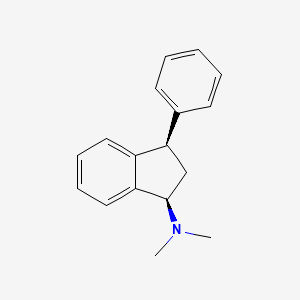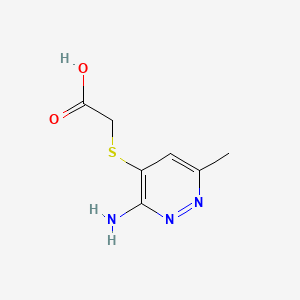
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.2303 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with an amino group, a methyl group, and a thioacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
The synthesis of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- typically involves the reaction of 3-amino-6-methyl-4-pyridazine with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
化学反応の分析
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The amino group on the pyridazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
科学的研究の応用
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical studies and drug discovery research.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
作用機序
The mechanism of action of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the amino group on the pyridazine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function .
類似化合物との比較
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds also contain a thio group and exhibit diverse biological activities, including antioxidant, radioprotective, and antimicrobial properties.
Pyridazinone derivatives: These compounds have a pyridazine ring with various substituents and are known for their pharmacological activities, such as anti-inflammatory and anticancer effects. The uniqueness of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
82608-18-2 |
|---|---|
分子式 |
C7H9N3O2S |
分子量 |
199.23 g/mol |
IUPAC名 |
2-(3-amino-6-methylpyridazin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C7H9N3O2S/c1-4-2-5(7(8)10-9-4)13-3-6(11)12/h2H,3H2,1H3,(H2,8,10)(H,11,12) |
InChIキー |
KHBUBCCHKWJDGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=N1)N)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


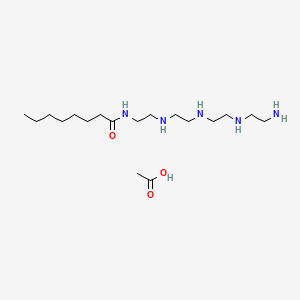
![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
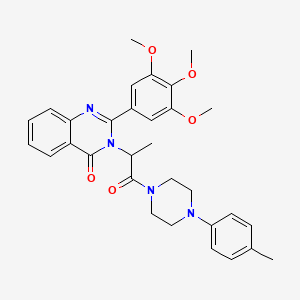
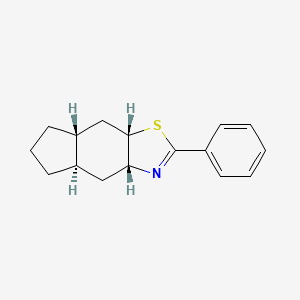

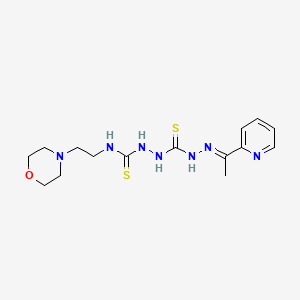
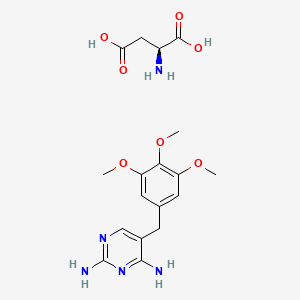
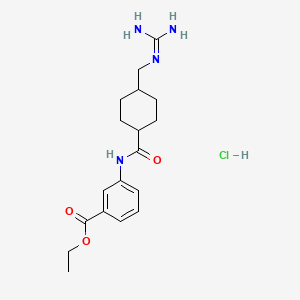
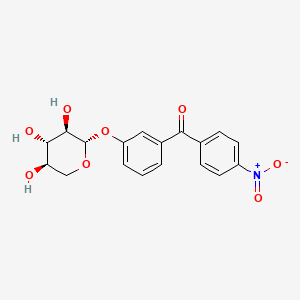
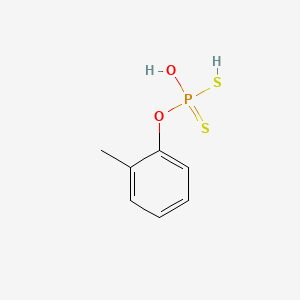
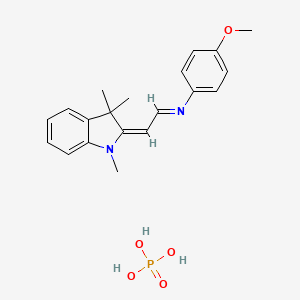
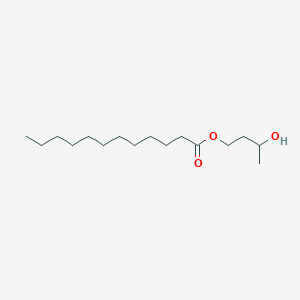
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
